[4R-[3(2S*,3S*),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
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Overview
Description
The compound [4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** is a complex organic molecule with a unique structure It features multiple functional groups, including an oxazolidinone ring, a dioxolane ring, and a bis(phenylmethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxazolidinone ring, followed by the introduction of the dioxolane ring and the bis(phenylmethyl)amino group. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the sourcing of raw materials, waste management, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
[4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
[4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or its function in a material.
Comparison with Similar Compounds
[4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** can be compared with similar compounds, such as other oxazolidinones or dioxolane derivatives. These comparisons highlight its unique structural features and potential advantages, such as enhanced stability or specific reactivity. Similar compounds include:
Oxazolidinone derivatives: Known for their antibacterial properties.
Dioxolane derivatives: Used in various chemical syntheses and as solvents.
[4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone**, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4R)-3-[(2S,3S)-3-[3-(dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O5/c1-3-33(31-20-13-21-32(24-31)39(25-28-14-7-4-8-15-28)26-29-16-9-5-10-17-29)35(38(2)44-22-23-45-38)36(41)40-34(27-43-37(40)42)30-18-11-6-12-19-30/h4-21,24,33-35H,3,22-23,25-27H2,1-2H3/t33-,34+,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLBMTFKBQDADD-GVBYMILNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)N4C(COC4=O)C5=CC=CC=C5)C6(OCCO6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@H](C(=O)N4[C@@H](COC4=O)C5=CC=CC=C5)C6(OCCO6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675704 |
Source
|
Record name | (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188559-29-7 |
Source
|
Record name | (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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